molecular formula C14H10ClN3O2S B3004397 N-(3-chloroquinoxalin-2-yl)benzenesulfonamide CAS No. 166271-34-7

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Cat. No.: B3004397
CAS No.: 166271-34-7
M. Wt: 319.76
InChI Key: NQMQRGNWHJIWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide typically involves the reaction of 3-chloroquinoxaline with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloroquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives .

Scientific Research Applications

Synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

The synthesis of this compound typically involves the reaction of 2,3-dichloroquinoxaline with various sulfonamides. Recent advancements have improved the yield and purity of this compound through optimized synthetic methods. For example, the use of lithium hydroxide as a base in aprotic polar solvents has been shown to enhance reaction efficiency and product quality .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in pharmaceutical research.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies revealed an IC50 value of 7.8 µM against HCT116 colorectal cancer cells, indicating its potential to induce apoptosis through mechanisms such as DNA interaction and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Screening assays against various bacterial strains indicated effective inhibition, suggesting its potential use in antibiotic therapies. The structure-activity relationship (SAR) indicates that modifications to the sulfonamide group can enhance antibacterial efficacy .

Antiviral Activity

In studies focusing on HIV, this compound demonstrated the ability to inhibit viral replication by disrupting protein interactions essential for viral life cycles. This highlights its potential as an antiviral therapeutic candidate.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. Variations in the substitution pattern on the quinoxaline and benzenesulfonamide moieties can significantly affect its pharmacological properties.

Compound NameStructural FeaturesUnique Aspects
4-Amino-N-(3-chloroquinoxalin-2-yl)-benzenesulfonamideAmino group instead of chloroPotentially different biological activity due to amino substitution
4-Chloro-N-(2-chloroquinoxalin-3-yl)-benzenesulfonamideDifferent position of chloro on quinoxalineVariations in reactivity and biological properties
4-Methyl-N-(3-chloroquinoxalin-2-yl)-benzenesulfonamideMethyl group instead of chloroAltered lipophilicity affecting bioavailability

Case Studies

Several notable studies have explored the applications of this compound:

Anticancer Research

A comprehensive study evaluated this compound against multiple cancer cell lines, confirming its significant anticancer activity linked to apoptosis induction via DNA binding mechanisms.

Antimicrobial Efficacy

In antimicrobial screening, derivatives of this compound were tested against various pathogens, showing promising results that suggest further exploration for antibiotic development .

HIV Inhibition

Research involving yeast models demonstrated that this compound could inhibit HIV replication effectively, suggesting mechanisms that may lead to new antiviral strategies.

Mechanism of Action

The mechanism of action of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(2-chloroquinoxalin-3-yl)benzenesulfonamide
  • N-(3-bromoquinoxalin-2-yl)benzenesulfonamide
  • N-(3-chloroquinoxalin-2-yl)toluenesulfonamide

Comparison: N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Biological Activity

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is a compound of growing interest in biological research due to its diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

This compound is synthesized through the reaction of 3-chloroquinoxaline with benzenesulfonyl chloride, typically in the presence of a base such as triethylamine. This synthesis allows for the formation of the sulfonamide bond, which is crucial for its biological activity.

The compound interacts with specific molecular targets, including enzymes and receptors, leading to various biological effects. It has been noted for its ability to inhibit certain enzymes involved in critical signaling pathways, particularly those related to cancer cell proliferation and survival. The precise mechanisms depend on the context of use but often involve modulation of kinase activities, such as phosphatidylinositol 3-kinase (PI3K) pathways .

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that it can induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, studies have shown that derivatives of quinoxaline can lead to cell cycle arrest at the G2/M phase, demonstrating their potential as anticancer agents .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
VIIIcHCT1167.8Apoptosis induction
This compoundHep G2Not specifiedEnzyme inhibition
N-(phenyl)-3-(quinoxalin-2-ylamino) benzamideVariousVariableCell cycle disruption

Enzyme Inhibition

The compound has also been identified as an inhibitor of various enzymes, including those involved in tumor growth signaling pathways. Its inhibitory effects on PI3K have been particularly noted, which is crucial for cancer cell metabolism and survival .

Table 2: Enzyme Inhibition Data

Enzyme TargetInhibition TypeReference
PI3KCompetitive
VEGFR-2Moderate
Other kinasesVariable

Case Studies

A notable case study evaluated the efficacy of quinoxaline derivatives in inhibiting tumor growth in vivo. The study found that compounds similar to this compound significantly reduced tumor size in mouse models when administered at specific dosages. This highlights the potential for these compounds in therapeutic applications against various cancers .

Comparative Analysis

When compared to other similar compounds, this compound demonstrates unique properties due to its specific substitution patterns on the quinoxaline ring. This structural uniqueness contributes to its distinct reactivity and biological activity, making it a valuable candidate for further research and development .

Table 3: Comparison with Similar Compounds

Compound NameUnique FeatureBiological Activity
N-(2-chloroquinoxalin-3-yl)benzenesulfonamideDifferent substitution patternModerate anticancer activity
N-(3-bromoquinoxalin-2-yl)benzenesulfonamideBromine substitutionLower enzyme inhibition
N-(3-chloroquinoxalin-2-yl)toluenesulfonamideToluene groupEnhanced solubility

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMQRGNWHJIWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask was charged with 2,3-dichloroquinoxaline (3.5 g, 18 mmol), 85 mL of dimethylsulfoxide, benzene sulfonamide (2.8 g, 18 mmol), and cesium carbonate (5.8 g, 18 mmol). The reaction mixture was stirred under an N2 atmosphere for 15 h at 150° C., after which time, it was transferred to a separatory funnel and 100 mL of water were added. Concentrated HCl was then added in order to acidify the reaction mixture to pH<2. The aqueous layer was subsequently washed three times with 90 mL ethyl acetate. The ethyl acetate layers were then washed two times with 150 mL water, three times with 100 mL brine and then dried over sodium sulfate. The ethyl acetate was removed on a rotary-evaporator. A slurry was formed by adding ethyl acetate and dichloromethane to the dried crude product, filtration yielded N-(3-chloroquinoxalin-2-yl)benzenesulfonamide which was submitted to the next step without further purification. MS (EI) C14H10ClN3O2S: 319.9 (MH+)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.